フェノルドパム

概要

説明

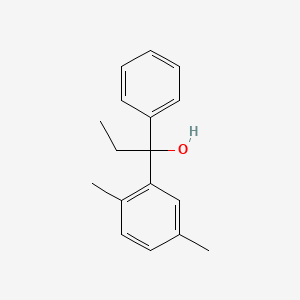

フェノルドパムは、選択的ドパミンD1受容体部分アゴニストとして作用する合成ベンザゼピン誘導体です。主に抗高血圧剤として、特に重症高血圧および高血圧緊急症の管理に使用されます。 フェノルドパムは、急速な発現と短時間の作用時間により知られており、急性設定での静脈内投与に適しています .

科学的研究の応用

Chemistry

In chemistry, fenoldopam is used as a model compound to study the behavior of dopamine receptor agonists. Its synthesis and reactions provide insights into the chemistry of benzazepine derivatives.

Biology

Fenoldopam is used in biological research to study dopamine receptor function and signaling pathways. It serves as a tool to investigate the physiological and pharmacological roles of dopamine receptors.

Medicine

In medicine, fenoldopam is primarily used as an antihypertensive agent. It is administered intravenously to manage severe hypertension and hypertensive emergencies. Its rapid onset and short duration of action make it ideal for acute settings .

Industry

In the pharmaceutical industry, fenoldopam is used in the development of new antihypertensive drugs. Its unique properties as a selective dopamine D1 receptor agonist provide a basis for designing novel therapeutic agents.

作用機序

フェノルドパムは、ドパミンD1受容体を選択的に活性化することによって効果を発揮します。この活性化は、アデニルシクラーゼの刺激につながり、サイクリックAMP(cAMP)のレベルの上昇をもたらします。cAMPレベルの上昇は、末梢動脈の血管拡張を引き起こし、全身血管抵抗と血圧の低下につながります。 フェノルドパムはまた、腎臓ドパミン受容体への作用を通じてナトリウムの排泄を促進し、その抗高血圧効果に貢献します .

類似の化合物との比較

類似の化合物

ドパミン: ドパミン受容体にも作用する天然神経伝達物質ですが、D1およびD2受容体の両方に対して幅広い効果を持っています。

ドブタミン: 主にβアドレナリン受容体に作用する合成カテコールアミンですが、ドパミン受容体にもある程度の活性を持っています。

イソプロテレノール: ドパミン受容体への活性は最小限で、βアドレナリン受容体に作用する合成カテコールアミン。

フェノルドパムの独自性

フェノルドパムは、D2受容体またはアドレナリン受容体への有意な活性なしに、ドパミンD1受容体への選択的効果で独自です。この選択性により、ドパミンまたはドブタミンなどの他の化合物で見られるような、広範な全身効果なしに、血管拡張効果を提供できます。 さらに、フェノルドパムの急速な発現と短時間の作用時間は、急性高血圧設定で特に役立ちます .

Safety and Hazards

Fenoldopam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

生化学分析

Biochemical Properties

Fenoldopam plays a significant role in biochemical reactions by interacting with dopamine D1-like receptors. It binds with high affinity to these receptors, leading to vasodilation and increased renal blood flow. Fenoldopam also interacts with α2-adrenoceptors, although with moderate affinity. It does not significantly bind to D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .

Cellular Effects

Fenoldopam influences various cellular processes, particularly in vascular smooth muscle cells and renal cells. By activating dopamine D1 receptors, Fenoldopam increases intracellular cyclic AMP levels, leading to vasodilation and reduced systemic vascular resistance. This activation also promotes sodium excretion and diuresis in renal cells . Additionally, Fenoldopam may affect cell signaling pathways related to blood pressure regulation and renal function.

Molecular Mechanism

At the molecular level, Fenoldopam exerts its effects by binding to dopamine D1 receptors, which activates adenylyl cyclase. This activation increases cyclic AMP levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation. Fenoldopam’s selective action on D1 receptors, without significant interaction with other receptor types, ensures its targeted antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Fenoldopam demonstrates rapid onset and short duration of action. Its effects are observed within minutes of administration, with a half-life of approximately 5 minutes. Fenoldopam is stable under controlled conditions, but its activity diminishes over time due to metabolic degradation. Long-term studies indicate that Fenoldopam maintains its efficacy in reducing blood pressure without significant degradation .

Dosage Effects in Animal Models

In animal models, Fenoldopam’s effects vary with dosage. At low doses, it effectively reduces blood pressure and increases renal blood flow. Higher doses may lead to reflex tachycardia and other adverse effects. Studies have shown that Fenoldopam’s antihypertensive effects are dose-dependent, with a clear threshold for efficacy and safety .

Metabolic Pathways

Fenoldopam is metabolized primarily through conjugation processes, including methylation, glucuronidation, and sulfation. These metabolic pathways do not involve cytochrome P-450 enzymes. The primary metabolites are excreted via urine and feces, with renal excretion accounting for the majority of elimination .

Transport and Distribution

Fenoldopam is distributed within cells and tissues through its interaction with dopamine D1 receptors. It has a volume of distribution of approximately 0.6 L/kg. The compound is rapidly taken up by renal and vascular tissues, where it exerts its vasodilatory effects. Fenoldopam’s distribution is influenced by its binding to plasma proteins and its rapid clearance from the bloodstream .

Subcellular Localization

Fenoldopam’s activity is primarily localized to the plasma membrane, where it interacts with dopamine D1 receptors. This interaction triggers downstream signaling pathways that lead to vasodilation and increased renal blood flow. Fenoldopam does not significantly accumulate in other subcellular compartments, ensuring its targeted action on vascular and renal tissues .

準備方法

合成経路と反応条件

フェノルドパムの合成は、市販の前駆体から始まるいくつかの段階を伴います。一般的な合成経路には、以下の段階が含まれます。

ベンザゼピンコアの形成: 合成は、環化反応によるベンザゼピンコアの形成から始まります。

塩素原子の導入: 塩素化段階が実行され、ベンザゼピン環の所望の位置に塩素原子が導入されます。

水酸化: 水酸化基は、水酸化反応を通じて導入され、通常は過酸化水素またはその他の酸化剤のような試薬を使用します。

最終的な官能基化:

工業生産方法

フェノルドパムの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、効率的な触媒、最適化された反応条件、および精製技術の使用が含まれ、最終生成物の高収率と純度が確保されます。

化学反応の分析

反応の種類

フェノルドパムは、次を含むさまざまな化学反応を受けます。

酸化: フェノルドパムは、キノン誘導体を形成するように酸化される可能性があります。

還元: 還元反応は、フェノルドパムを対応する還元型に変換できます。

置換: 置換反応は、フェノール性ヒドロキシル基または塩素原子で起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、アミンまたはチオールのような求核剤。

主要な生成物

酸化生成物: キノン誘導体。

還元生成物: 還元されたベンザゼピン誘導体。

置換生成物: 使用される求核剤に応じて、さまざまな置換ベンザゼピン誘導体。

科学研究の応用

化学

化学において、フェノルドパムは、ドパミン受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。その合成と反応は、ベンザゼピン誘導体の化学に関する洞察を提供します。

生物学

フェノルドパムは、生物学的研究において、ドパミン受容体の機能とシグナル伝達経路を研究するために使用されます。ドパミン受容体の生理学的および薬理学的役割を調査するためのツールとして役立ちます。

医学

医学において、フェノルドパムは主に抗高血圧剤として使用されます。重症高血圧および高血圧緊急症の管理のために静脈内投与されます。 急速な発現と短時間の作用時間により、急性設定に最適です .

産業

製薬業界では、フェノルドパムは、新しい抗高血圧薬の開発に使用されています。選択的ドパミンD1受容体アゴニストとしての独特の特性は、新規治療薬の設計の基礎を提供します。

類似化合物との比較

Similar Compounds

Dopamine: A natural neurotransmitter that also acts on dopamine receptors but has broader effects on both D1 and D2 receptors.

Dobutamine: A synthetic catecholamine that primarily acts on beta-adrenergic receptors but has some activity on dopamine receptors.

Isoproterenol: A synthetic catecholamine that acts on beta-adrenergic receptors with minimal activity on dopamine receptors.

Uniqueness of Fenoldopam

Fenoldopam is unique in its selective action on dopamine D1 receptors without significant activity on D2 receptors or adrenergic receptors. This selectivity allows it to provide vasodilatory effects without the broader systemic effects seen with other compounds like dopamine or dobutamine. Additionally, fenoldopam’s rapid onset and short duration of action make it particularly useful in acute hypertensive settings .

特性

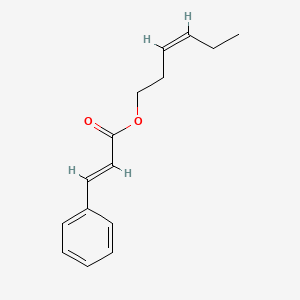

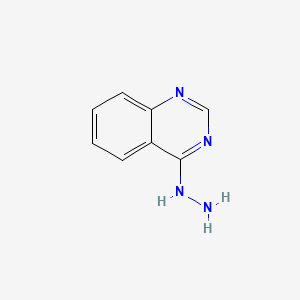

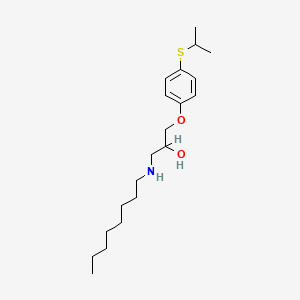

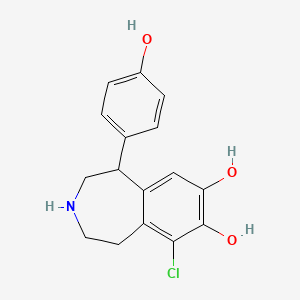

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |

| Record name | Fenoldopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043896 | |

| Record name | Fenoldopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-01 g/L | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration. | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67227-56-9, 67227-57-0 | |

| Record name | Fenoldopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoldopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOLDOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。